(propan-2-yl)silane CAS No. 183452-18-8](/img/structure/B14262564.png)
[(Butan-2-yl)oxy](dimethoxy)(propan-2-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Butan-2-yl)oxy(propan-2-yl)silane is an organosilicon compound with the molecular formula C₁₀H₂₄O₃Si. This compound is characterized by the presence of a silicon atom bonded to two methoxy groups, a butan-2-yl group, and a propan-2-yl group. Organosilicon compounds are widely used in various industrial applications due to their unique chemical properties, such as thermal stability, hydrophobicity, and flexibility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)oxy(propan-2-yl)silane typically involves the reaction of butan-2-ol, dimethoxypropanol, and a silicon-containing reagent such as chlorosilane. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silicon reagent. A common synthetic route is as follows:
Reaction of butan-2-ol with chlorosilane: Butan-2-ol is reacted with chlorosilane in the presence of a base such as triethylamine to form butan-2-yloxychlorosilane.
Reaction of butan-2-yloxychlorosilane with dimethoxypropanol: The butan-2-yloxychlorosilane is then reacted with dimethoxypropanol to form (Butan-2-yl)oxy(propan-2-yl)silane.
Industrial Production Methods
Industrial production of (Butan-2-yl)oxy(propan-2-yl)silane follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(Butan-2-yl)oxy(propan-2-yl)silane undergoes various types of chemical reactions, including:
Hydrolysis: The compound can undergo hydrolysis in the presence of water or moisture, leading to the formation of silanols and alcohols.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, resulting in the formation of corresponding silanols and ketones.
Substitution: The methoxy groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acid/base solutions.
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Hydrolysis: Silanols and alcohols.
Oxidation: Silanols and ketones.
Substitution: Substituted organosilicon compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
(Butan-2-yl)oxy(propan-2-yl)silane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules and surfaces to enhance their stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its hydrophobic and adhesive properties.
Wirkmechanismus
The mechanism of action of (Butan-2-yl)oxy(propan-2-yl)silane involves the interaction of its silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to modify surfaces and biomolecules. The methoxy and butan-2-yl groups provide additional functionality, enabling the compound to participate in various chemical reactions and interactions.
Vergleich Mit ähnlichen Verbindungen
(Butan-2-yl)oxy(propan-2-yl)silane can be compared with other similar organosilicon compounds, such as:
Trimethoxysilane: Contains three methoxy groups bonded to silicon, making it more reactive towards hydrolysis.
Dimethyldimethoxysilane: Contains two methyl groups and two methoxy groups bonded to silicon, providing a balance between reactivity and stability.
Triethoxysilane: Contains three ethoxy groups bonded to silicon, offering different solubility and reactivity properties compared to methoxy-substituted silanes.
The uniqueness of (Butan-2-yl)oxy(propan-2-yl)silane lies in its combination of butan-2-yl and dimethoxypropan-2-yl groups, which provide specific reactivity and functionality not found in other organosilicon compounds.
Eigenschaften
CAS-Nummer |
183452-18-8 |
|---|---|
Molekularformel |
C9H22O3Si |
Molekulargewicht |
206.35 g/mol |
IUPAC-Name |
butan-2-yloxy-dimethoxy-propan-2-ylsilane |
InChI |
InChI=1S/C9H22O3Si/c1-7-9(4)12-13(10-5,11-6)8(2)3/h8-9H,7H2,1-6H3 |
InChI-Schlüssel |
KGJUWXGHVBTFHG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)O[Si](C(C)C)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



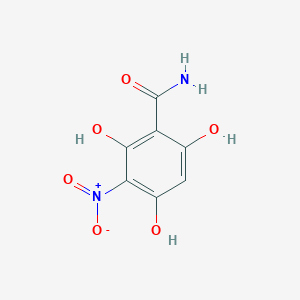
![1-Bromo-4-[1,1,2,2-tetrafluoro-2-(4-propylphenyl)ethyl]benzene](/img/structure/B14262498.png)
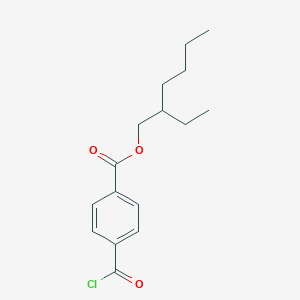
![N,N-Dimethyl[1,1'-biphenyl]-2-amine N-oxide](/img/structure/B14262510.png)
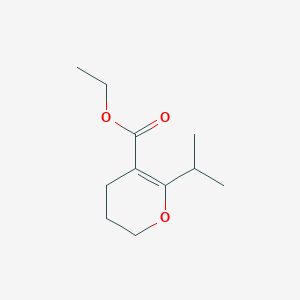

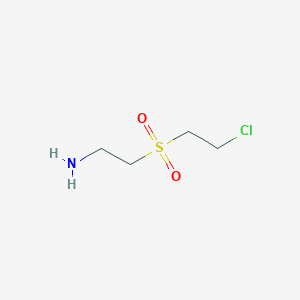
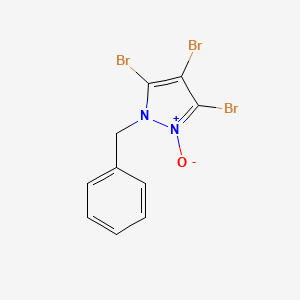
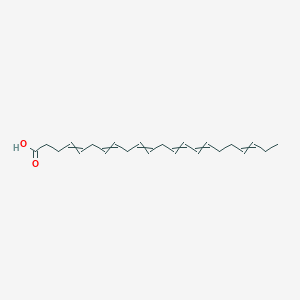
phosphanium nitrate](/img/structure/B14262546.png)
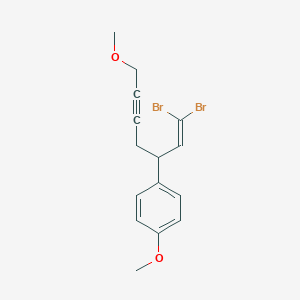
![Bicyclo[3.1.1]hept-2-ene-2-carbonitrile, 6,6-dimethyl-, (1R,5S)-](/img/structure/B14262552.png)
![5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane](/img/structure/B14262556.png)
